molecular formula C11H8N2O2S3 B1193849 Thioluciferin

Thioluciferin

Cat. No. B1193849
M. Wt: 296.377
InChI Key: NAZLHJNBNGKBQP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioluciferin is a firefly luciferin analog as a key element of bioluminescent reporters for oxidation state and thiol/disulfide equilibria.

Scientific Research Applications

Thiol Biodiversity and Detection in Plants

Low-molecular-weight (LMW) thiols, such as thioluciferin, play a crucial role in maintaining cellular redox homeostasis in plants. They are involved in plant responses to various stress factors and the regulation of cellular metabolism. The study by Pivato, Fabrega-Prats, and Masi (2014) emphasizes the significant thiol biodiversity in plants and the importance of developing advanced thiol detection methods to understand their roles in plant metabolism more comprehensively (Pivato, Fabrega-Prats, & Masi, 2014).

Thiolation in Drug Delivery Systems

Thiolation, the process of introducing thiol groups into molecules, is a well-documented method for enhancing the mucoadhesive and mechanical properties of biopolymers, which are crucial in drug delivery systems. Puri et al. (2020) provide a detailed review of various thiolation methods and their applications in customizing biopolymers for drug delivery, emphasizing the method's reproducibility and efficiency (Puri, Sharma, Kumar, & Singh, 2020).

Disulphide-Thiol Chemistry in Macromolecular Design

The chemistry of disulphide-thiol equilibrium is integral to the development of responsive materials with selective responses to environmental stimuli. Gyarmati, Némethy, and Szilágyi (2013) highlight the importance of thiol–disulphide exchange and the reversibility of this reaction in a wide range of applications, including advanced drug delivery vehicles, bioartificial implants, and self-healing polymers (Gyarmati, Némethy, & Szilágyi, 2013).

Thiol-Based Macromolecular Design for Drug Delivery

Thiol chemistry is increasingly recognized for its versatility and potential in creating contemporary macromolecular designs and specialized drug delivery systems. Kgesa et al. (2015) discuss the potential of bio-cleavable disulphides and thiol-based chemistries in constructing nanostructures and conjugates for specific therapeutic/drug delivery systems (Kgesa, Choonara, Tyagi, Tomar, Kumar, du Toit, & Pillay, 2015).

properties

Product Name

Thioluciferin

Molecular Formula

C11H8N2O2S3

Molecular Weight

296.377

IUPAC Name

(S)-2-(6-Mercaptobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O2S3/c14-11(15)7-4-17-9(13-7)10-12-6-2-1-5(16)3-8(6)18-10/h1-3,7,16H,4H2,(H,14,15)/t7-/m1/s1

InChI Key

NAZLHJNBNGKBQP-SSDOTTSWSA-N

SMILES

O=C([C@@H]1N=C(C2=NC3=CC=C(S)C=C3S2)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Thioluciferin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioluciferin
Reactant of Route 2
Reactant of Route 2
Thioluciferin
Reactant of Route 3
Thioluciferin
Reactant of Route 4
Thioluciferin
Reactant of Route 5
Thioluciferin
Reactant of Route 6
Thioluciferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.